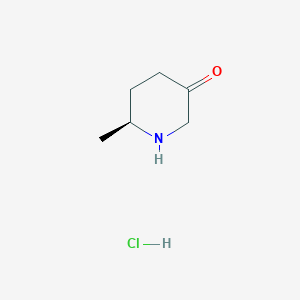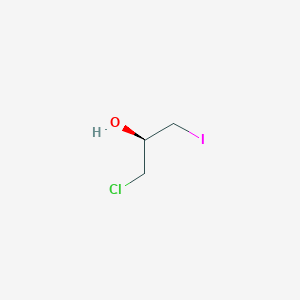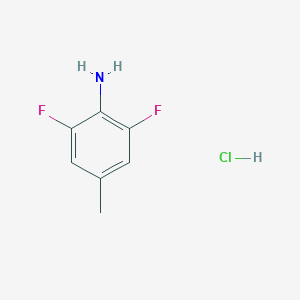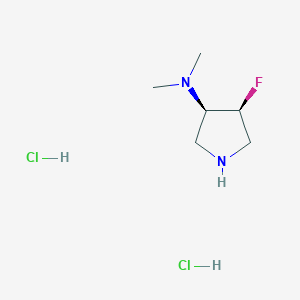![molecular formula C11H20F2N2O2 B6291369 tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate CAS No. 2306254-30-6](/img/structure/B6291369.png)
tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group (which is a functional group derived from carbamic acid), and a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecule contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom. The difluoromethyl group is attached to one of the carbon atoms in the ring. The carbamate group is attached to the nitrogen atom in the piperidine ring, with the tert-butyl group attached to the carbamate .Aplicaciones Científicas De Investigación
Synthesis and Application in N-heterocycles Chiral sulfinamides, similar in reactivity and purpose to tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. For instance, tert-butanesulfinamide has been employed in asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, and azetidines. These compounds are crucial structural motifs in many natural products and therapeutically applicable compounds, highlighting the potential of tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate in similar synthetic applications (Philip et al., 2020).
Environmental Remediation Research on methyl tert-butyl ether (MTBE) decomposition, closely related to the tert-butyl group in the compound of interest, suggests potential applications in environmental remediation. Studies have demonstrated the feasibility of using radio frequency plasma reactors for the decomposition of MTBE, a common fuel additive, into less harmful substances. This methodology could inform approaches for the degradation of related compounds, potentially including tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate, in environmental settings (Hsieh et al., 2011).
Polymer Membranes for Purification The synthesis and application of polymer membranes for the purification of fuel oxygenated additives highlight another potential application area. Specifically, the separation of methanol/MTBE mixtures via pervaporation demonstrates the utility of certain polymer materials in separating complex mixtures. Given the structural similarities, tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate could potentially be involved in similar separation processes or serve as a compound of interest in the development of new membrane materials (Pulyalina et al., 2020).
Biodegradation and Fate in Environmental Systems The study of MTBE biodegradation and fate in soil and groundwater offers insights into the environmental behavior of tert-butyl-based compounds. Understanding the microbial degradation pathways and environmental fate of MTBE can inform predictions and studies on the behavior of similar compounds, including tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate, in natural systems (Fiorenza & Rifai, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(difluoromethyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h7-9,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHHDYBFMRSHLU-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)
![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 93%](/img/structure/B6291303.png)
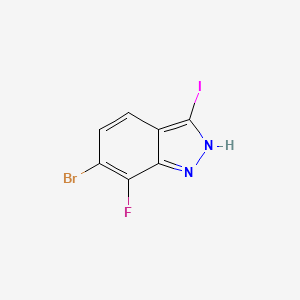

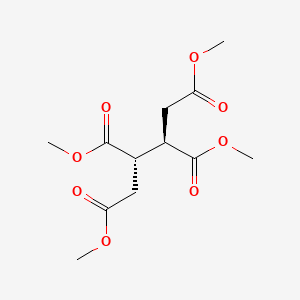
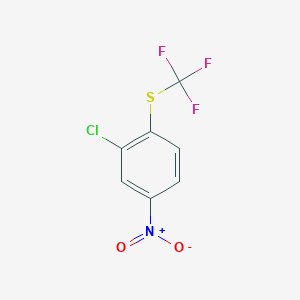
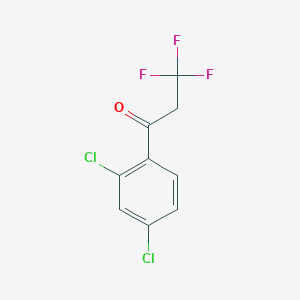
![tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6291341.png)

